molecular formula C12H14IN3O2 B8649760 Tert-butyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate

Tert-butyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate

Cat. No.: B8649760
M. Wt: 359.16 g/mol
InChI Key: UPIZZENYEDZNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate is a useful research compound. Its molecular formula is C12H14IN3O2 and its molecular weight is 359.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14IN3O2

Molecular Weight

359.16 g/mol

IUPAC Name

tert-butyl 2-(3-iodopyrazolo[3,4-c]pyridin-1-yl)acetate

InChI

InChI=1S/C12H14IN3O2/c1-12(2,3)18-10(17)7-16-9-6-14-5-4-8(9)11(13)15-16/h4-6H,7H2,1-3H3

InChI Key

UPIZZENYEDZNLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=CN=C2)C(=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-iodo-1H-pyrazolo[3,4-c]pyridine (6.24 g, 22.9 mmol) and potassium carbonate (7.29 g, 52.7 mmol) in CH3CN (50 mL) was added tert-butyl bromoacetate (4.06 mL, 27.5 mmol) dropwise at RT and the resulting mixture was heated to reflux for 2 h. The mixture was cooled to RT and filtered, the solid was washed with CH3CN and the filtrate was concentrated under vacuum. The residual oil was purified by flash column chromatography on silica gel (EtOAc/c-hexane 1:4, to 1:2, to 1:1) to give the title compound. MS (LC/MS): 360.0 [M+H]+; tR (HPLC conditions d): 2.93 min.
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step Two

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